molecular formula C7H7ClN2 B099106 1-(Cyanomethyl)pyridinium chloride CAS No. 17281-59-3

1-(Cyanomethyl)pyridinium chloride

Cat. No.: B099106
CAS No.: 17281-59-3
M. Wt: 154.6 g/mol
InChI Key: HEJOROWXIWLCMS-UHFFFAOYSA-M
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Description

1-(Cyanomethyl)pyridinium chloride is a chemical compound with the molecular formula C7H7ClN2. It is a derivative of pyridine and is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the pyridinium ring. This compound is typically found as a colorless to yellow-tan crystalline powder and is soluble in water and polar solvents .

Preparation Methods

1-(Cyanomethyl)pyridinium chloride can be synthesized through various methods. One common synthetic route involves the reaction of pyridine with cyanomethyl halides. The reaction proceeds as follows:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Cyanomethyl)pyridinium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases (such as sodium hydroxide), oxidizing agents (such as hydrogen peroxide), and reducing agents (such as sodium borohydride). Major products formed from these reactions include various substituted pyridines, pyridinium ylides, and annulated heterocycles .

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)pyridinium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanomethyl group can participate in nucleophilic substitution reactions, while the pyridinium ring can act as an electrophilic center. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

1-(Cyanomethyl)pyridinium chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and solubility properties, which make it particularly useful in certain synthetic applications .

Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetonitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.ClH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,7H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJOROWXIWLCMS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938214
Record name 1-(Cyanomethyl)pyridin-1-ium chloride
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Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17281-59-3
Record name Pyridinium, 1-(cyanomethyl)-, chloride (1:1)
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Record name 1-(Cyanomethyl)pyridinium chloride
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Record name 17281-59-3
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Record name 1-(Cyanomethyl)pyridin-1-ium chloride
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Record name 1-(cyanomethyl)pyridinium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of 1-(Cyanomethyl)pyridinium chloride highlighted in the provided research?

A1: The research article "One-Pot Approach to the Synthesis of Novel 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines in Aqueous Media" [] demonstrates the use of this compound as a key building block in a novel synthetic pathway. The compound participates in a cascade condensation/cyclization reaction with salicyl aldehydes in an aqueous media. This reaction efficiently yields complex tetracyclic products, specifically 12H-Chromeno[2′,3′:4,5]imidazo[1,2-a]pyridines []. This highlights the potential of this compound in constructing complex molecular structures with potential biological activity.

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